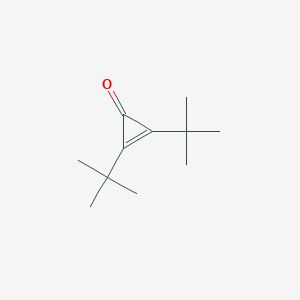
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DECMA-1 and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
DECMA-1 works by selectively blocking certain types of ion channels, which are important for the proper function of many different types of cells. By blocking these channels, DECMA-1 can disrupt the normal flow of ions into and out of cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
DECMA-1 has been shown to have a variety of biochemical and physiological effects, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects can have a wide range of implications for cellular physiology and can be used to study a variety of different cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DECMA-1 in lab experiments is its selectivity for certain types of ion channels. This makes it a valuable tool for investigating the function of these channels in different types of cells. However, one limitation of using DECMA-1 is that it may have off-target effects on other types of ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving DECMA-1. One promising area of research involves the development of new compounds that are even more selective for specific types of ion channels. Additionally, DECMA-1 could be used to investigate the role of ion channels in a variety of different cellular processes, including synaptic transmission, muscle contraction, and hormone secretion. Finally, DECMA-1 could be used to develop new therapies for diseases that are caused by ion channel dysfunction, such as epilepsy and cardiac arrhythmias.
Synthesemethoden
The synthesis of DECMA-1 involves the reaction of piperidine with diethylcarbamoyl chloride and formaldehyde. This reaction produces the intermediate compound, which is then treated with iodomethane to yield the final product.
Wissenschaftliche Forschungsanwendungen
DECMA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of ion channels in cellular physiology. DECMA-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their function.
Eigenschaften
CAS-Nummer |
102207-27-2 |
|---|---|
Produktname |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide |
Molekularformel |
C19H29IN2O2 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
N,N-diethyl-2-(4-formyl-1-methyl-4-phenylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C19H29N2O2.HI/c1-4-20(5-2)18(23)15-21(3)13-11-19(16-22,12-14-21)17-9-7-6-8-10-17;/h6-10,16H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MJCZXFUGCAWRMC-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Kanonische SMILES |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Synonyme |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium io dide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)


![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)




![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)


